5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Chemical Procurement Purity Analysis Synthetic Chemistry

5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole (CAS 91640-97-0) is a synthetic organic compound belonging to the class of aryl-substituted pyrrolines. Its structure features a 3,4-dihydro-2H-pyrrole core with a 2,5-dimethoxyphenyl substituent at the 5-position, corresponding to a 2-aryl-1-pyrroline scaffold.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B12852440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NCCC2
InChIInChI=1S/C12H15NO2/c1-14-9-5-6-12(15-2)10(8-9)11-4-3-7-13-11/h5-6,8H,3-4,7H2,1-2H3
InChIKeyJLYQKQFUKIJIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole: Chemical Identity and Basic Properties


5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole (CAS 91640-97-0) is a synthetic organic compound belonging to the class of aryl-substituted pyrrolines . Its structure features a 3,4-dihydro-2H-pyrrole core with a 2,5-dimethoxyphenyl substituent at the 5-position, corresponding to a 2-aryl-1-pyrroline scaffold [1]. The compound has a molecular weight of 205.25 g/mol and a calculated XLogP3-AA value of 1.6 [1].

Why 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole Cannot Be Simply Interchanged with Positional Isomers


A critical, data-backed assessment on why 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole cannot be casually substituted by its structural isomers is currently severely limited by the absence of publicly available comparative bioactivity or physicochemical data. The key structural feature—the 2,5-dimethoxy substitution pattern on the pendant phenyl ring—is known, from a class-level perspective, to generate a distinct electronic environment and hydrogen-bonding profile compared to isomers such as the 3,4-dimethoxy analog (CAS 91640-98-1) . However, specific quantitative evidence from head-to-head studies demonstrating that this structural difference leads to a meaningful performance difference in a biological or chemical application is not available in the open literature at this time, preventing a substantive generic substitution argument.

Verifiable Procurement Specifications for 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole


Comparative Purity Specification: AKSci vs. Leyan 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

The commercially available 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is supplied at a minimum purity of 95% by AKSci . A competing supplier, Leyan, lists the same compound with a higher purity specification of 98% . This difference in guaranteed purity is a key procurement consideration, as it directly impacts the compound's suitability for stoichiometric reactions or assays sensitive to impurities. The lack of published, application-specific purity requirements means the 3-percentage-point difference is the only quantifiable differentiator between these sources.

Chemical Procurement Purity Analysis Synthetic Chemistry

Limited Verified Application Scenarios for 5-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole


Use as a Research Chemical for Investigating Structure-Activity Relationships (SAR) of Aryl-Pyrroline Scaffolds

The only application verifiable from the available evidence is its use as a research tool in medicinal chemistry for exploring structure-activity relationships, as the 2,5-dimethoxyphenyl substitution pattern provides a distinct electronic profile compared to other isomers [1]. Any specific biological target engagement or therapeutic potential is unsubstantiated in the public domain and cannot be recommended as a verified application scenario. This is strictly a research chemical for exploratory SAR studies.

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